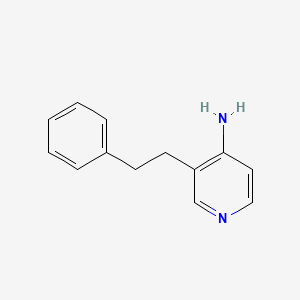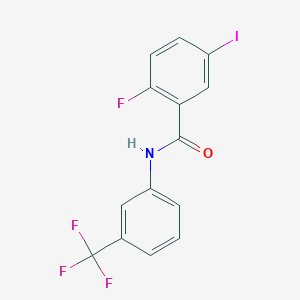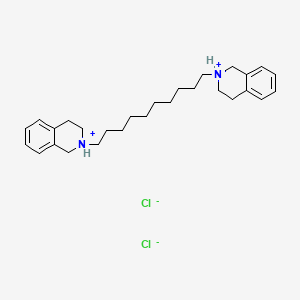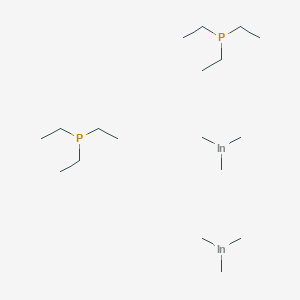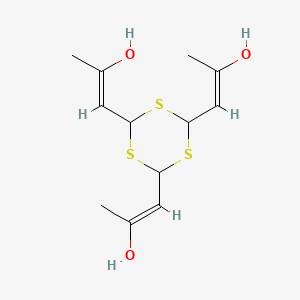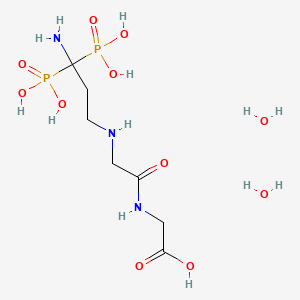
Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate is a chemical compound with the molecular formula C7-H17-N3-O9-P2.2H2-O and a molecular weight of 385.25 . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate involves multiple steps. The synthetic routes typically include the reaction of glycine derivatives with 3-amino-3,3-diphosphonopropyl compounds under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate can be compared with other similar compounds, such as N-(3-amino-3,3-diphosphonopropyl)glycyl-L-leucine. These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical behavior .
Propiedades
Número CAS |
69408-66-8 |
|---|---|
Fórmula molecular |
C7H21N3O11P2 |
Peso molecular |
385.20 g/mol |
Nombre IUPAC |
2-[[2-[(3-amino-3,3-diphosphonopropyl)amino]acetyl]amino]acetic acid;dihydrate |
InChI |
InChI=1S/C7H17N3O9P2.2H2O/c8-7(20(14,15)16,21(17,18)19)1-2-9-3-5(11)10-4-6(12)13;;/h9H,1-4,8H2,(H,10,11)(H,12,13)(H2,14,15,16)(H2,17,18,19);2*1H2 |
Clave InChI |
PDJHURONABVUCC-UHFFFAOYSA-N |
SMILES canónico |
C(CNCC(=O)NCC(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


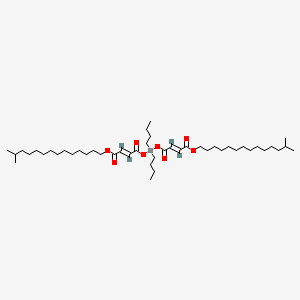
![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)
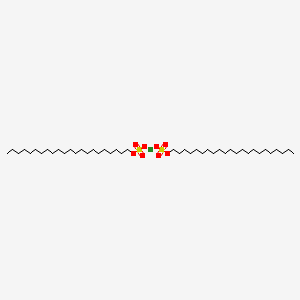
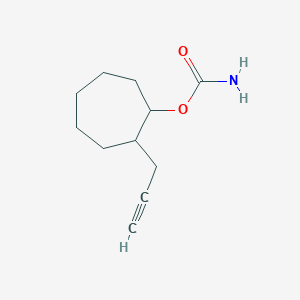


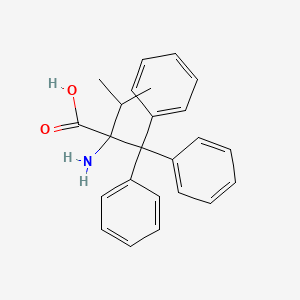
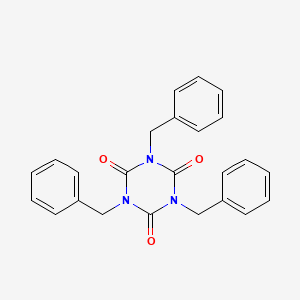
![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione](/img/structure/B13770549.png)
